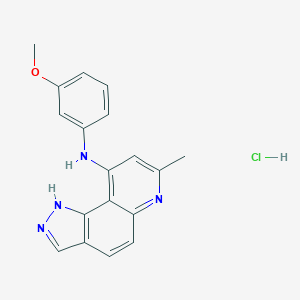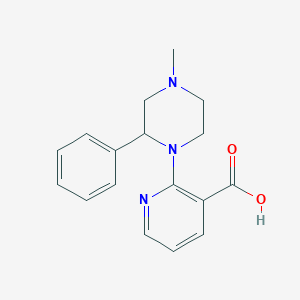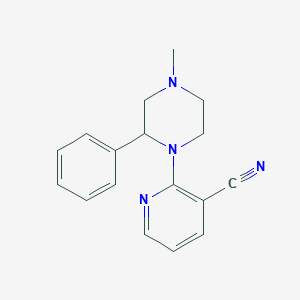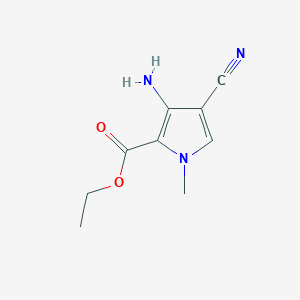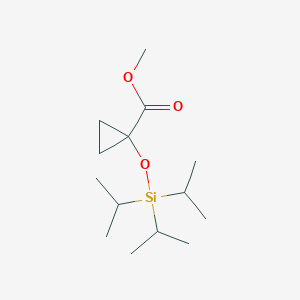
Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of cyclopropane. For example, the paper titled "1,2,2-TRIBROMOCYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES - VALUABLE INTERMEDIATES FOR FOUR CARBON CYCLOPROPANE AND CYCLOPROPENE SYNTHONS" discusses the synthesis of methyl 1,1,2-tribromocyclopropanecarboxylate through dibromocyclopropanation of methyl α-bromoacrylate . This method could potentially be adapted for the synthesis of methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate by modifying the ester group and protecting the alcohol with a triisopropylsilyl group.
Molecular Structure Analysis
Cyclopropane derivatives are known for their high ring strain, which significantly influences their molecular structure and reactivity. The tribromo-ester mentioned in the first paper has a highly strained three-carbon ring, which is a common feature among cyclopropane derivatives. This strain can affect the bond angles and lengths, making the cyclopropane ring reactive.
Chemical Reactions Analysis
The reactivity of cyclopropane derivatives is often exploited in chemical synthesis. For instance, the tribromo-ester can be converted into various cyclopropenes . Similarly, the trimethylsilyl group in compounds like 1-methylene-2-(trimethylsilyl)cyclopropane can be displaced by protolysis, indicating that silyl-protected cyclopropane derivatives can undergo reactions that lead to the removal of the silyl group and the formation of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the triisopropylsilyl group can affect the compound's boiling point, solubility, and stability. The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, as mentioned in the third paper, leads to products through radical coupling and carbonium ion intermediates , suggesting that electrochemical reactions could be a part of the physical and chemical property analysis for such compounds.
Applications De Recherche Scientifique
1. Asymmetric Catalysis and Synthesis of Cyclopropyl-dehydroamino Acids
Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been utilized in asymmetric catalysis. For instance, its derivatives undergo cyclopropenation and subsequent hydrogenation, leading to the synthesis of cis-disubstituted cyclopropanes and cyclopropyl-dehydroamino acids. These compounds are important in the development of various bioactive molecules (Imogaı̈ et al., 1998).
2. Ring-Opening Reactions and Formation of Functionalized Compounds
The compound is used in ring-opening reactions under various conditions. This leads to the formation of different products like methyl 2-[diisopropyl(methoxy)silylmethyl]cyclopropane-1-carboxylate, which have applications in synthesizing polyfunctional compounds, certain carbocycles, and heterocyclic systems (Maas et al., 2004).
3. Synthesis of Hydropyrido[1,2-a]indole-6(7H)-ones
In organic synthesis, it plays a role in the synthesis of hydropyrido[1,2-a]indole-6(7H)-ones via an In(III)-catalyzed tandem cyclopropane ring-opening/Friedel-Crafts alkylation sequence. This represents a method for efficiently synthesizing complex organic structures (Patil et al., 2011).
4. Electrosynthesis and Radical Reactions
Methyl 1-(triisopropylsilyloxy)cyclopropanecarboxylate has been studied in electrosynthesis processes. For example, the electrolysis of its related compounds leads to products formed through radical coupling, highlighting its potential in radical reaction chemistry (Binns et al., 1968).
5. Lewis Acid-Catalyzed Ring-Opening Reactions
The compound is involved in Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This process is significant in synthesizing biologically active compounds and investigating their bioactive conformations (Lifchits & Charette, 2008).
Propriétés
IUPAC Name |
methyl 1-tri(propan-2-yl)silyloxycyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3Si/c1-10(2)18(11(3)4,12(5)6)17-14(8-9-14)13(15)16-7/h10-12H,8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGFNEIHUOXMRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573170 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester | |
CAS RN |
205756-59-8 |
Source


|
| Record name | Methyl 1-{[tri(propan-2-yl)silyl]oxy}cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

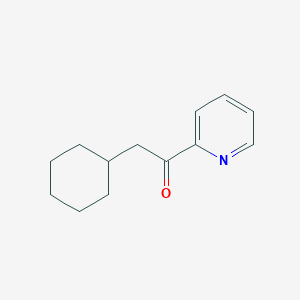
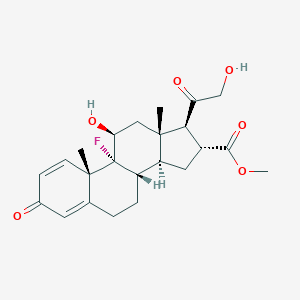
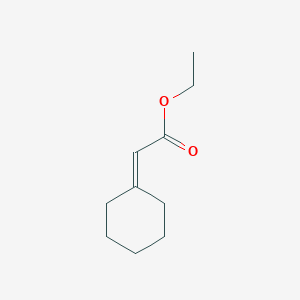
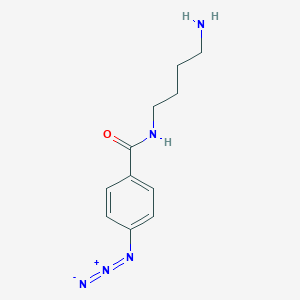
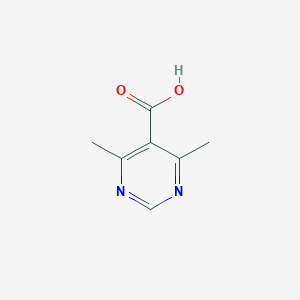
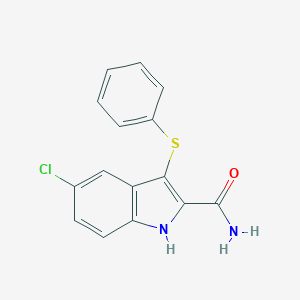
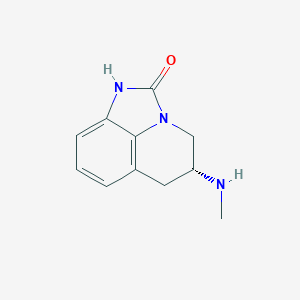
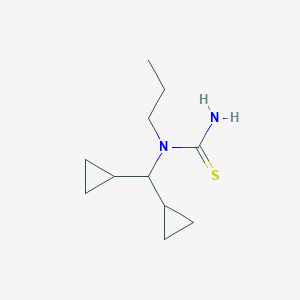
![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)
